Diethoxymethyl(2-phenylethyl)silane is an organosilicon compound characterized by the presence of both ethoxy and phenylethyl groups attached to a silicon atom. This compound is notable for its potential applications in various fields, including materials science and organic synthesis. It is classified under silanes, which are compounds containing silicon atoms bonded to carbon and other elements.
Diethoxymethyl(2-phenylethyl)silane falls under the category of silanes and organosilicon compounds. These compounds are often utilized in the production of coatings, adhesives, and sealants due to their unique chemical properties that enhance adhesion and durability.
The synthesis of diethoxymethyl(2-phenylethyl)silane typically involves the reaction of chlorosilanes with alcohols or other nucleophiles. A common method includes:
The reaction can be represented as follows:
Where represents the diethoxymethyl group and represents the 2-phenylethyl group. The process typically requires careful control of temperature and reaction time to optimize yield and purity.
Diethoxymethyl(2-phenylethyl)silane has a molecular formula of . Its structure features a silicon atom bonded to two ethoxy groups and one methyl group, along with a phenylethyl group:
The compound's molecular weight is approximately 250.4 g/mol, with specific structural data available in chemical databases such as PubChem .
Diethoxymethyl(2-phenylethyl)silane can participate in various chemical reactions:
The hydrolysis reaction can be depicted as follows:
This reaction is significant for applications in sealants and adhesives where moisture curing is desired.
The mechanism of action for diethoxymethyl(2-phenylethyl)silane primarily involves its ability to form strong covalent bonds with substrates through silanol formation upon hydrolysis. This property enhances adhesion to various surfaces.
The reactivity of the silane group allows it to bond effectively with hydroxylated surfaces, such as glass or metal, making it valuable in surface treatment applications.
Relevant data indicates that diethoxymethyl(2-phenylethyl)silane exhibits good thermal stability, making it suitable for high-temperature applications .
Diethoxymethyl(2-phenylethyl)silane has several scientific uses:
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